molecular formula C12H22 B14626561 Dodeca-2,3-diene CAS No. 56956-47-9

Dodeca-2,3-diene

Cat. No.: B14626561
CAS No.: 56956-47-9
M. Wt: 166.30 g/mol
InChI Key: DDMOUSGOQUYWLU-UHFFFAOYSA-N
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Description

Dodeca-2,3-diene is a linear hydrocarbon featuring a distinctive allene functional group, where two consecutive double bonds share a central carbon atom. This unique arrangement creates a rigid, orthogonal geometry and specific reactivity profile that is of significant interest in advanced organic synthesis and materials science. While detailed studies on this specific congener are limited, compounds within the C12 hydrocarbon family, such as various dodecatrienes, serve as crucial precursors and ligands in synthetic chemistry. For instance, related dodecatriene structures are employed as ligands in water-tolerant ruthenium(IV) catalysts, which are used for transformations like the redox isomerization of allylic alcohols and the hydration of nitriles . The allene moiety present in this compound makes it a promising building block for developing novel synthetic methodologies, including cyclization reactions and the construction of complex molecular architectures. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use, and it does not carry the regulatory approvals required for such applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56956-47-9

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,7H,4,6,8-12H2,1-2H3

InChI Key

DDMOUSGOQUYWLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C=CC

Origin of Product

United States

Chiral Catalysis:the Use of Chiral Catalysts to Transform Prochiral Substrates into Chiral Allenes is a Highly Powerful and Atom Economical Approach.

Chiral Phosphoric Acid (CPA) Catalysis: CPA catalysts have been successfully employed in the asymmetric synthesis of chiral tetrasubstituted allenes. acs.orgnih.govresearchgate.net These catalysts can promote reactions such as the 1,6- or 1,8-conjugate addition of nucleophiles to intermediates generated in situ from propargylic alcohols, yielding allenes with high enantioselectivity (ee). acs.orgnih.gov

Transition Metal Catalysis: Chiral ligands are used in combination with transition metals (e.g., palladium, nickel, copper) to induce asymmetry. For instance, nickel-catalyzed propargylic substitution reactions using chiral P,N ligands can produce axially chiral phosphorus-containing allenes. cell.comnih.gov In many of these systems, the chirality of the product is determined by the catalyst rather than any inherent chirality in the starting material. nih.gov Recently, a dual photoredox and copper catalysis system has been developed for the enantioselective 1,4-carbocyanation of 1,3-enynes to afford axially chiral tetrasubstituted allenes. acs.org

Kinetic Resolution:in This Strategy, a Racemic Mixture of a Chiral Allene or Its Precursor is Subjected to a Reaction with a Chiral Reagent or Catalyst That Reacts Preferentially with One Enantiomer, Leaving the Other Enantiomer Unreacted and Thus Enriched.

Cycloaddition Reactions Involving Allenes

Allenes are highly valuable partners in cycloaddition reactions, providing access to a wide range of cyclic and polycyclic structures. Their ability to act as both two-electron (π) and four-electron (π) components, combined with their inherent strain, makes them reactive in [4+2] and [2+2] cycloadditions.

In the Diels-Alder reaction, an allene can serve as the two-π-electron component, or dienophile, reacting with a conjugated diene to form a six-membered ring. organic-chemistry.org The resulting cycloadduct contains an exocyclic double bond. thieme-connect.com The reactivity of allenes as dienophiles is influenced by factors such as substitution and strain. Strained allenes, like 1,2-cyclohexadiene, are particularly reactive and can undergo Diels-Alder reactions with even unreactive dienes such as furan. nih.govacs.org

The mechanism of the Diels-Alder reaction with allene dienophiles can be complex. While the classic Diels-Alder reaction is a concerted process, reactions involving allenes can proceed through either a concerted pathway or a stepwise mechanism involving a diradical intermediate. nih.gov Computational studies on the reaction of allene with 1,3-butadiene have shown that a single transition state can lead to both the concerted [4+2] adduct and a diradical intermediate, which can subsequently form either the [4+2] or a [2+2] adduct. acs.org In contrast, the reaction with benzene (B151609) favors a concerted mechanism to avoid the loss of aromaticity in an intermediate. nih.gov

Compared to ethylene (B1197577) and acetylene, allene has a higher activation barrier in Diels-Alder reactions. For instance, the reaction with butadiene has a calculated activation barrier that is 5.3 kcal/mol higher than that for ethylene or acetylene. acs.org

Table 1: Comparative Diels-Alder Reactivity Data

Dienophile Diene Activation Barrier (kcal/mol) Reaction Type
Allene 1,3-Butadiene 27.7 [4+2] Cycloaddition
Ethylene 1,3-Butadiene 22.4 [4+2] Cycloaddition
Acetylene 1,3-Butadiene 22.4 [4+2] Cycloaddition

Data compiled from computational studies. acs.org

Allenic systems can also function as the 4π-electron component (diene) in Diels-Alder reactions, provided they possess a conjugated π-system. Vinylallenes are a primary example of this reactivity. In these molecules, one double bond of the allene system is conjugated with an adjacent vinyl group, creating a 4π-electron system that can react with a dienophile. thieme-connect.com The resulting cycloadduct features an exocyclic allene moiety. This type of reaction is a powerful tool for synthesizing six-membered rings with unique functional handles.

Allenes readily undergo [2+2] cycloadditions with alkenes and alkynes to form cyclobutane and cyclobutene rings, respectively. rsc.org These reactions can be induced thermally, photochemically, or through transition metal catalysis. The intramolecular version of this reaction is particularly useful for constructing complex polycyclic systems in a regio- and stereoselective manner. rsc.orgacs.org The regioselectivity of intramolecular [2+2] cycloadditions often depends on the length of the tether connecting the allene and the alkene, as well as the electronic nature of the substituents. acs.org

The dimerization of allenes is a specific and important case of [2+2] cycloaddition. Depending on the catalyst and reaction conditions, the dimerization can yield various products. For instance, transition-metal-catalyzed dimerization of monosubstituted allenes can produce cross-conjugated trienes, also known as benthamdirect.comdendralenes. nih.gov Different metal catalysts can lead to different isomeric products; rhodium(I) and palladium catalysts, for example, yield different types of cross-conjugated trienes from the same monosubstituted allenes. nih.gov Ruthenium catalysts have also been employed for the intermolecular dimerization of 1,1-disubstituted allenes to synthesize densely substituted benthamdirect.comdendralenes. chemistryviews.org The dimerization of allene itself is thermodynamically and kinetically favored over its Diels-Alder reaction with benzene. acs.org

Table 2: Catalysts in Allene Dimerization

Catalyst System Substrate Product Type
Rhodium(I)/dppe Monosubstituted allenes Cross-conjugated trienes ( benthamdirect.comdendralenes)
Palladium complexes Monosubstituted allenes Isomeric cross-conjugated trienes
Nickel(0)/triphenylphosphine 3-methylbuta-1,2-diene 2,5-dimethyl-3,4-bismethylenehex-1-ene

Data sourced from various studies on allene dimerization. nih.govchemistryviews.org

The dehydro-Diels-Alder reaction involves reactants that are more oxidized than the classic diene and dienophile. A key variant is the tetradehydro-Diels-Alder (TDDA) reaction, where a 1,3-enyne reacts with an alkyne. This process generates a transient, highly strained cyclic allene intermediate, such as 1,2,4-cyclohexatriene, which rapidly aromatizes. acs.orgnih.gov Theoretical and experimental studies have shown that these cyclic allene intermediates can undergo successive nih.govacs.org-hydrogen shifts to form the final aromatic product. acs.org

An even more oxidized version is the hexadehydro-Diels-Alder (HDDA) reaction, which involves the [4+2] cycloisomerization of a 1,3-diyne with a diynophile (another alkyne). This reaction proceeds through a benzyne intermediate, offering a powerful, metal-free method for generating highly substituted aromatic rings. nih.govwikipedia.org

Pericyclic Reactions Beyond Cycloadditions

Beyond cycloadditions, the unique structure of allenes enables their participation in other classes of pericyclic reactions, most notably sigmatropic rearrangements.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. libretexts.orgmsu.edu Allene-containing systems can undergo several types of sigmatropic rearrangements, which are often used to synthesize functionalized allenes or to convert allenes into other useful structures.

benthamdirect.combenthamdirect.com-Sigmatropic Rearrangements: Propargyl substrates can undergo benthamdirect.combenthamdirect.com-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, to generate functionalized allenes. benthamdirect.comresearchgate.net These reactions are a reliable method for preparing allenes bearing adjacent functional groups like isothiocyanates, azides, or isocyanates. ingentaconnect.com

acs.orgbenthamdirect.com-Sigmatropic Rearrangements: Similar to benthamdirect.combenthamdirect.com shifts, acs.orgbenthamdirect.com-sigmatropic rearrangements of appropriate propargyl precursors are also a key route to synthesizing allenes with specific functionalities. benthamdirect.com

nih.govrsc.org-Hydrogen Shifts: Allenes that are part of a 1,4-diene system can undergo a nih.govrsc.org-hydrogen shift. This facile rearrangement converts the relatively unstable allene system into a more stable conjugated triene. libretexts.orgmsu.edu

These rearrangements highlight the versatility of the allene functional group in pericyclic reactions, serving not only as a reactant for building cyclic systems but also as a pivot point for molecular reorganization.

Electrocyclic Reactions Involving Allene Moieties

Electrocyclic reactions are a class of pericyclic reactions characterized by the concerted cyclization of a conjugated π-electron system, where one π-bond is converted into a ring-forming σ-bond. libretexts.orgwikipedia.orgorganicchemistrydata.org The stereochemistry of these reactions is highly specific and can be predicted by the principles of orbital symmetry, such as the Woodward–Hoffmann rules and Frontier Molecular Orbital (FMO) theory. wikipedia.orgorganicchemistrydata.orgmasterorganicchemistry.com These reactions can be initiated either thermally or photochemically, often with opposing stereochemical outcomes. organicchemistrydata.orgmasterorganicchemistry.comlibretexts.org

While classic examples involve conjugated dienes and trienes, the allene group, with its two orthogonal π-bonds, also participates in electrocyclic reactions. researchgate.netrsc.org Theoretical studies using ab initio molecular orbital methods have elucidated the mechanisms of electrocyclic ring closures for systems like bis(allene) and vinylallene.

In the case of bis(allene) undergoing electrocyclization to form bis(methylene)cyclobutene, two pathways are considered: conrotatory and disrotatory. acs.org

Conrotatory Pathway: In this process, the terminal groups rotate in the same direction (both clockwise or both counter-clockwise). libretexts.orgmasterorganicchemistry.comyoutube.com For the bis(allene) system, the transition state on the conrotatory pathway is calculated to be significantly lower in energy than the disrotatory pathway. acs.org This lower energy barrier is attributed to favorable interactions of the "side π orbitals" of the allene groups. acs.org

Disrotatory Pathway: Here, the terminal groups rotate in opposite directions (one clockwise, one counter-clockwise). libretexts.orgmasterorganicchemistry.comyoutube.com This pathway has a much higher activation energy for the bis(allene) cyclization. acs.org

The activation energy for the conrotatory electrocyclic reaction of bis(allene) is notably lower than that of the analogous reaction of butadiene, highlighting the influence of the allene moieties. acs.org For vinylallene, the activation energy is higher than for bis(allene) but still follows the principles of electrocyclization. acs.org

SystemReaction PathwayRelative Activation Energy (kcal/mol)Key Finding
Bis(allene) Conrotatory26.8Significantly favored pathway, lower activation energy than butadiene cyclization. acs.org
Bis(allene) Disrotatory~50High energy barrier makes this pathway unfavorable. acs.org
Vinylallene Conrotatory~35.3Higher activation energy compared to bis(allene) due to different orbital interactions. acs.org

This table presents theoretical activation energies for the electrocyclic ring closure of allene systems.

Electrophilic and Nucleophilic Additions to Allene Bonds

The dual π-system of allenes allows them to undergo a variety of addition reactions, acting as nucleophiles in the presence of electrophiles or as electrophiles for nucleophilic attack. researchgate.netresearchgate.net The unique electronic structure, with an sp-hybridized central carbon and two sp²-hybridized terminal carbons, governs the regioselectivity and stereoselectivity of these additions. rsc.org

Historically, electrophilic additions to allenes were considered synthetically challenging due to a lack of selectivity. researchgate.netscispace.com However, modern synthetic methods have enabled highly controlled functionalization of the allene core. scispace.comacs.org

Regioselectivity and Stereoselectivity in Allene Addition Reactions

Regioselectivity in allene additions refers to which of the three carbons of the allene moiety the incoming groups bond to. In electrophilic additions, the initial attack of the electrophile is a key determinant.

Electrophilic Attack: The regioselectivity of electrophilic addition is influenced by the electronic properties of the two C=C bonds, which can be modulated by substituents on the allene. scispace.com Protonation of a simple allene like butadiene can lead to a resonance-stabilized carbocation, allowing for attack at multiple sites (e.g., 1,2-addition or 1,4-addition). masterorganicchemistry.com In substituted allenes, the electrophile typically adds to the sp-hybridized central carbon or one of the sp² terminal carbons to generate the most stable carbocationic intermediate, analogous to Markovnikov's rule in alkenes. masterorganicchemistry.comlibretexts.org For instance, attack at the central carbon can produce a stabilized vinyl cation, while attack at a terminal carbon can generate an allyl cation. The stability of these intermediates dictates the outcome. masterorganicchemistry.com Radical additions also show distinct regioselectivity, with many radicals preferentially attacking the central carbon of the allene. nih.gov

Stereoselectivity concerns the spatial arrangement of the newly formed bonds. As with alkenes, additions to allenes can proceed with syn- or anti-stereochemistry. youtube.comyoutube.com

Syn-addition: Both new groups add to the same face of the double bond. youtube.comyoutube.com

Anti-addition: The two groups add to opposite faces of the double bond. youtube.comyoutube.com

The stereochemical outcome is highly dependent on the reaction mechanism. youtube.com For example, in halo- or seleno-hydroxylations of allenes, the formation of cyclic intermediates through neighboring group participation can lead to high E-stereoselectivity. scispace.com Conversely, Z-stereoselectivity can be achieved under different conditions, influenced by factors like soft Lewis acid-base interactions and steric effects. scispace.com

Reaction TypeReagentsRegioselectivityStereoselectivityControlling Factors
Electrophilic Halogenation X₂, H₂ODepends on allene substitution; can form vinyl or allyl products.Can be highly stereoselective (E or Z). scispace.comNeighboring group participation, cyclic intermediates, steric effects. scispace.com
Radical Addition p-TsBrBromine radical adds to the central carbon. nih.govCan be highly stereospecific. nih.govStability of the resulting allyl radical.
Hydrofunctionalization (Metal-Catalyzed) N-H, C-H, O-H nucleophilesHigh regioselectivity is achievable. researchgate.netacs.orgCan be enantioselective with chiral catalysts.Nature of the metal catalyst and ligands. acs.org

This table summarizes selectivity in various addition reactions to allenes.

Mechanistic Pathways of Allene Functionalization

The functionalization of allenes can proceed through several mechanistic pathways, including ionic, radical, and metal-catalyzed routes.

Ionic Mechanisms: Electrophilic addition typically begins with the π-bond of the allene acting as a nucleophile, attacking an electrophile (E⁺). This rate-determining step forms a carbocationic intermediate. libretexts.org

Formation of a Carbocation: The electrophile can add to a terminal carbon to form a resonance-stabilized allylic cation or to the central carbon to form a vinylic cation. The relative stability of these intermediates directs the subsequent steps. masterorganicchemistry.com

Nucleophilic Capture: A nucleophile (Nu⁻) then attacks the carbocation. In the case of an allylic cation, the nucleophile can attack at either of the two carbons sharing the positive charge, leading to different constitutional isomers (e.g., 1,2- and 1,4-addition products in conjugated systems). masterorganicchemistry.comyoutube.com

Cyclic Intermediates: In some cases, such as the addition of halogens, a cyclic intermediate (like a halonium ion) can form. masterorganicchemistry.com The subsequent backside attack by a nucleophile dictates the anti-stereochemistry of the addition. Neighboring functional groups on the allene can also participate, forming cyclic intermediates that control the reaction's stereoselectivity. scispace.com

Radical Mechanisms: Radical functionalization of allenes has become a powerful synthetic tool. rsc.orgrsc.org

Initiation: A radical initiator generates a radical species.

Propagation: The radical adds to the allene. This addition is often highly regioselective, with the radical typically attacking the central sp-hybridized carbon to form a more stable allylic radical intermediate. rsc.orgnih.gov This intermediate can then react further, for example, by abstracting an atom from another molecule to propagate the chain. nih.gov

Metal-Catalyzed Mechanisms: Transition metal catalysis offers an efficient and selective route for allene functionalization, such as hydrofunctionalization. researchgate.netacs.org

Coordination: The allene coordinates to the metal center.

Insertion/Oxidative Addition: The reaction can proceed through various pathways depending on the metal and reagents. For example, in a hydropalladation mechanism, a palladium-hydride species adds across one of the π-bonds. researchgate.net

Reductive Elimination: The final product is released from the metal center, which is then regenerated for the next catalytic cycle. researchgate.net This approach allows for excellent control over both regioselectivity and, with the use of chiral ligands, enantioselectivity.

Electronic Structure and Bonding Analysis

Quantum Mechanical Studies of Allene Hybridization and Molecular Geometry

The unique bonding and geometry of allenes, including this compound, are a direct result of the hybridization of the carbon atoms. The central carbon atom of the allene group is sp-hybridized, forming two sigma bonds with the adjacent sp2-hybridized terminal carbon atoms. msu.edupearson.com This sp-hybridization results in a linear arrangement of the three carbon atoms of the allene moiety. msu.edu The two remaining p-orbitals on the central carbon are perpendicular to each other. These p-orbitals overlap with the p-orbitals of the terminal sp2-hybridized carbons to form two orthogonal π-bonds. pearson.com This orthogonal arrangement of the π-bonds forces the substituents on the terminal carbons to lie in perpendicular planes. msu.edu

PropertyDescription
Central Carbon Hybridization sp
Terminal Carbon Hybridization sp2
C=C=C Bond Angle ~180° (linear)
π-Bond Orientation Orthogonal (perpendicular)
Substituent Planes Perpendicular

Computational Assessment of Aromaticity and Antiaromaticity in Cyclic Allene Systems

Computational chemistry provides powerful tools to assess the aromaticity or antiaromaticity of cyclic molecules, including those containing an allene unit. nih.gov Aromaticity is associated with enhanced thermodynamic stability due to cyclic electron delocalization, while antiaromaticity leads to destabilization. researchgate.net Various computational methods, such as nucleus-independent chemical shift (NICS) calculations and the analysis of isochemical-shielding surfaces (ICSS), are used to quantify and visualize the magnetic criteria of aromaticity. nih.govrsc.org Diatropic ring currents are indicative of aromaticity, whereas paratropic ring currents suggest antiaromaticity. nih.govrsc.org

In cyclic allenes, the incorporation of the typically linear allene moiety into a ring system can induce significant strain and influence the electronic properties. acs.org Computational studies have been employed to investigate the aromaticity of various cyclic systems. For instance, the aromaticity or antiaromaticity of individual rings within polycyclic conjugated hydrocarbons can be evaluated using NICS calculations. rsc.org While specific studies on the aromaticity of cyclic systems directly analogous to this compound are not prevalent in the provided search results, the principles and computational methodologies are broadly applicable. For example, theoretical calculations have been used to study the double antiaromaticity of cyclo nih.govcarbon, a carbon allotrope, by confirming its bond-length alternation. researchgate.net The stability of cyclic conjugated systems can be estimated by calculating their resonance energy and comparing it to acyclic analogues. researchgate.net

Computational Elucidation of Allene Reaction Mechanisms

Transition State Characterization and Reaction Pathway Determination for Allene Transformations

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving allenes by characterizing transition states and mapping out reaction pathways. acs.org Density functional theory (DFT) calculations are frequently used to locate and characterize the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. nih.govrsc.org By identifying the transition state, chemists can gain insight into the feasibility of a proposed reaction mechanism. nih.gov

For example, in the palladium-catalyzed diboration of allenes, computational studies have supported a proposed mechanism involving the oxidative addition of a diboron (B99234) reagent to the palladium catalyst, followed by the selective transfer of boron groups to the allene. organic-chemistry.org Similarly, in the nickel-catalyzed hydrosilylation of 1,1-disubstituted allenes, a redox-neutral Ni(II) catalytic cycle was proposed based on computational evidence, starting with the formation of a nickel hydride intermediate. rsc.org

The study of enyne-allene cyclizations has revealed complex reaction mechanisms where a single transition state can lead to multiple products through a process known as a bifurcation. acs.org In some cases, what might appear as a concerted reaction from experimental kinetics is shown by calculations to proceed through a highly asynchronous transition state, bordering on a stepwise mechanism. nih.govacs.org These computational investigations are essential for understanding the intricate details of how allene transformations occur at a molecular level.

Kinetic and Thermodynamic Aspects of Allene Reactivity via Computational Modeling

For instance, in the hydroboration of allenes with 9-borabicyclo[3.3.1]nonane, DFT calculations have been used to explore the origin of kinetic versus thermodynamic control. nih.gov The calculations revealed that the formation of the (Z)-allylborane is kinetically favored, but this can rearrange to the more thermodynamically stable (E)-allylborane. nih.gov The computational models helped to explain why certain reagents lead to kinetic products while others allow for equilibration to the thermodynamic product. nih.gov

Similarly, in the Diels-Alder reaction of cumulenes, computational methods have been used to calculate the activation energies for the reaction of cyclopentadiene (B3395910) with the C=C and C=X (X = C, N, or O) bonds. acs.org These calculations showed that the reactivity trend is influenced by factors such as distortion energy and interaction energy between the reactants. acs.org Such computational studies provide a quantitative understanding of the factors that govern the speed and outcome of allene reactions.

Strain Energy Calculations for Linear and Cyclic Allene Analogs

The incorporation of the allene functional group into a cyclic structure induces ring strain, which significantly impacts the molecule's stability and reactivity. acs.org Computational methods, particularly using isodesmic and homodesmic reactions at the B3LYP/6-311+G(d,p) level of theory, have been instrumental in quantifying this strain. acs.orgcore.ac.uk

Strain energy in cyclic allenes generally decreases as the ring size increases. core.ac.uk For smaller rings, the strain is substantial due to the distortion of the normally linear C=C=C bond angle. researchgate.net For example, the calculated allene functional group strain for 1,2-cyclopentadiene is 51 kcal/mol, while for the larger 1,2-cyclooctadiene, it is only 5 kcal/mol. acs.org These high strain energies in smaller cyclic allenes lead to enhanced reactivity. researchgate.net

Computational studies have also been extended to heterocyclic allenes. For instance, calculations on azacyclic allenes have shown that unsymmetrical isomers can be more strained yet lower in free energy than their symmetrical counterparts, a counterintuitive finding attributed to resonance stabilization. nih.gov The strain energy of these heterocyclic allenes, like their carbocyclic analogs, facilitates cycloaddition reactions. nih.gov

Table of Calculated Allene Strain Energies for Cyclic Allenes acs.org

Cyclic AlleneStrain Energy (kcal/mol)
1,2-Cyclobutadiene65
1,2-Cyclopentadiene51
1,2-Cyclohexadiene32
1,2,4-Cyclohexatriene34
1,2-Cycloheptadiene14
1,2-Cyclooctadiene5
1,2-Cyclononadiene2
Bicyclo[3.2.1]octa-2,3-diene39

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry has become an indispensable tool for complementing experimental work in the study of allenes, providing crucial insights into their electronic structure, bonding, and reactivity. rsc.orgrsc.org These theoretical methods are particularly powerful for predicting spectroscopic parameters, which aids in the identification and characterization of allene-containing molecules like this compound. numberanalytics.com By simulating spectra computationally, researchers can interpret experimental data with greater confidence, understand structure-property relationships, and even revise incorrect structural assignments. numberanalytics.commdpi.com

Theoretical Chemical Shift Calculations (NMR) for Allene Systems

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) parameters with a high degree of accuracy. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR chemical shifts (δ) for organic molecules, including complex systems like allenes. mdpi.comresearchgate.net These calculations provide theoretical values that can be directly compared with experimental data, helping to confirm molecular structures. mdpi.com

CompoundCarbon AtomExperimental δ (ppm)Calculated δ (ppm)
AlleneCentral (C₂)213.5213.7
Terminal (C₁, C₃)74.874.8
MonofluoroalleneC₁ (CHF)114.3119.3
C₂204.1206.5
C₃ (CH₂)82.381.3

This table is generated based on data for allene and monofluoroallene as an illustration of the computational methodology's accuracy. lookchem.com

Vibrational Frequency Analysis (Infrared and Raman) for Allene Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. ksu.edu.sas-a-s.org Computational methods are routinely used to calculate the vibrational frequencies and intensities of a molecule's normal modes. ksu.edu.sa These predicted spectra serve as a powerful guide for assigning the bands observed in experimental IR and Raman spectra. hzdr.de

For allenes, the most characteristic vibration is the asymmetric stretching of the C=C=C bond, which gives rise to a strong absorption band in the IR spectrum, typically in the 1900–2000 cm⁻¹ region. researchgate.net Raman spectroscopy is complementary to IR, as it is particularly sensitive to the symmetric vibrations of non-polar bonds, such as the symmetric C=C=C stretch in allenes. ksu.edu.saspectroscopyonline.com

Computational analysis can accurately predict the frequencies of these key modes, confirming the presence of the allene functional group. For the parent compound, allene, the torsional vibration has been identified at 865 cm⁻¹. researchgate.net Studies on more complex allene-containing molecules, such as certain carotenoids, show that the presence of the allene group significantly perturbs the vibrational spectra, an effect that can be successfully explained and modeled computationally. nih.gov The following table lists the characteristic vibrational modes for the allene functional group that are used for its identification.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Activity
Asymmetric C=C=C Stretch1900 - 2000Strong in IR
Symmetric C=C=C Stretch1060 - 1080Strong in Raman
CH₂ Bending (Scissoring)~1430IR and Raman
CH₂ Wagging/Twisting1000 - 1300IR and Raman
C=C=C Bending850 - 875Strong in IR
Torsional Vibration~865IR

This table presents typical vibrational frequencies for the allene functional group based on established spectroscopic data and computational analyses. ksu.edu.sas-a-s.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Dodeca 2,3 Diene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including the allene (B1206475) dodeca-2,3-diene. longdom.orgipb.pt Both one-dimensional and two-dimensional NMR experiments are employed to gain a comprehensive understanding of its molecular framework.

The characterization of allenes like this compound by ¹H and ¹³C NMR spectroscopy provides fundamental structural information. ipb.pt In ¹³C NMR, the central sp-hybridized carbon of the allene typically appears at a characteristic downfield shift around 200 ppm, a key indicator of the C=C=C framework. mdpi.com The other sp²-hybridized carbons of the allene moiety, as well as the carbons of the alkyl chain, resonate at more upfield positions.

Advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the alkyl chain signals of this compound. acenet.edulibretexts.org While broadband decoupling simplifies the ¹³C spectrum by removing C-H coupling, specific information about proton-carbon connectivity is lost. libretexts.org

In the ¹H NMR spectrum, the protons attached to the carbons of the allene group and the adjacent methylene (B1212753) groups exhibit characteristic chemical shifts and coupling patterns that are essential for confirming the structure.

Table 1: Representative NMR Data for Allenic Structures

NucleusTechniqueTypical Chemical Shift (ppm)Information Provided
¹³CStandard~200Central allenic carbon (C=C=C)
¹³CDEPTVariesDifferentiation of CH, CH₂, and CH₃ groups
¹HStandardVariesProton environment and coupling

This table presents typical data and may not be specific to this compound due to a lack of publicly available experimental spectra for this specific compound.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound and its derivatives. numberanalytics.comwikipedia.org These methods provide detailed information about atomic connectivity and spatial relationships. numberanalytics.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. longdom.orgwikipedia.org For this compound, COSY would reveal the connectivity sequence of the protons along the dodecyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity. wikipedia.orglibretexts.org This is crucial for assigning the carbons of the dodecyl chain based on their attached proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. libretexts.org In the context of this compound, HMBC would be instrumental in connecting the alkyl chain to the allenic system by showing correlations between protons on the methylene groups and the allenic carbons.

Together, these 2D NMR techniques allow for a complete and confident assignment of the ¹H and ¹³C NMR spectra, which is foundational for the structural elucidation of this compound and its derivatives. preprints.org

X-ray Crystallography for Definitive Solid-State Structural Determination of Allene Adducts and Derivatives

For instance, in the study of allene derivatives, X-ray analysis has been used to confirm the bent character of the allene moiety upon coordination to a metal center. rsc.org It has also been instrumental in determining the absolute configuration of chiral allene derivatives. rsc.org The structural data obtained from X-ray crystallography, such as the C=C=C bond angle and the lengths of the double bonds, are critical for understanding the electronic and steric properties of the allene system. mdpi.comrsc.org This technique has been successfully applied to various allene adducts, including those formed through Diels-Alder reactions and with metal complexes. mdpi.compsu.edu

Chiroptical Spectroscopy for Allene Chirality Assessment

This compound is a chiral molecule due to the non-planar arrangement of the substituents around the C=C=C axis. Chiroptical spectroscopy provides essential methods for investigating this chirality. mdpi.commdpi.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light. libretexts.org Optically active molecules, like the enantiomers of this compound, will produce a CD spectrum. nih.gov

The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the allene. mdpi.com While conventional CD spectroscopy can sometimes yield ambiguous results, it remains a valuable tool. mdpi.com In many cases, the experimental CD spectra of allene derivatives have been successfully compared with spectra simulated using time-dependent density functional theory (TD-DFT) to assign the absolute configuration. mdpi.com The study of allenes has also pushed the development of more sophisticated chiroptical methods to investigate their unique chiral properties. mdpi.comchemistrywithatwist.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. acenet.eduslideshare.net High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₂H₂₂).

In addition to the molecular ion peak, the mass spectrum will exhibit a characteristic fragmentation pattern that provides structural information. jove.comlibretexts.org The ionization process makes the molecular ion energetically unstable, leading it to break down into smaller, charged fragments. jove.comlibretexts.org For an alkene like this compound, fragmentation is often promoted by the presence of the π bonds, potentially leading to the formation of resonance-stabilized allylic carbocations. jove.com The analysis of these fragmentation pathways can help to confirm the position of the allene functionality within the dodecyl chain. The fragmentation of the alkyl chain will also produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups). The study of these patterns is essential for confirming the identity and structure of the molecule. wikipedia.org

Infrared (IR) and Raman Spectroscopy for Allene Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. libretexts.orgcore.ac.uk These methods are particularly effective for the structural elucidation of molecules containing an allene functional group, such as this compound, due to the unique vibrational characteristics of the cumulative double bond system (C=C=C). The two techniques are often used in a complementary fashion, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. mdpi.comspectroscopyonline.com

The most prominent and diagnostically significant feature in the vibrational spectrum of an allene is the asymmetric stretching of the C=C=C backbone. This vibrational mode typically gives rise to a very strong and sharp absorption band in the infrared spectrum, appearing in the region of 1950-1980 cm⁻¹. u-pec.frpsu.edu The high intensity of this band is due to the large change in dipole moment associated with the asymmetric stretching motion. For the parent molecule, allene, this band is observed near 1957 cm⁻¹. u-pec.fr In substituted allenes, the position of this band can be influenced by the electronic and steric nature of the substituents. For instance, in a tetrathiafulvalene-substituted allene, this stretching frequency was observed at 1919 cm⁻¹ mdpi.com, while in allene-carotenoid systems, the allene group's presence perturbs the main C=C stretching modes. acs.org

In contrast, the symmetric stretching of the C=C=C group is typically weak or forbidden in the infrared spectrum due to a minimal or zero change in the dipole moment. However, this mode involves a significant change in the polarizability of the electron cloud around the allenic system, resulting in a strong signal in the Raman spectrum. cdnsciencepub.com The complementarity of IR and Raman spectroscopy is therefore crucial for the unambiguous identification of the allene functional group. The presence of a strong IR band around 1950-1980 cm⁻¹ coupled with a strong Raman signal for the symmetric stretch provides definitive evidence for the C=C=C moiety.

Other vibrational modes associated with the allene group in this compound and its derivatives also provide valuable structural information. These include:

C-H Stretching: The stretching vibrations of C-H bonds attached to the sp² carbons of the allene group typically appear in the 3000-3100 cm⁻¹ region. libretexts.org

CH₂ and CH₃ Vibrations: The alkyl chains in this compound (an n-octyl group and a methyl group) will exhibit characteristic C-H stretching vibrations for sp³ hybridized carbons between 2850 and 3000 cm⁻¹. libretexts.org Bending vibrations for these groups will also be present in the fingerprint region (below 1500 cm⁻¹).

C=C=C Bending: The in-plane and out-of-plane bending (or scissoring) vibrations of the allenic backbone occur at much lower frequencies. For the allene molecule, a fundamental C=C=C bending vibration is found around 354 cm⁻¹. cdnsciencepub.com

CH₂ Rocking and Wagging: For terminal allenes (=C=CH₂), characteristic out-of-plane C-H wagging peaks are observed between 1000 and 600 cm⁻¹. spectroscopyonline.com In a disubstituted allene like this compound, the analogous C-H bending modes would be expected in the fingerprint region.

The detailed analysis of these vibrational modes, summarized in the table below, allows for a comprehensive characterization of the molecular structure of this compound and can be used to distinguish it from its isomers, such as alkynes or conjugated dienes. For example, monosubstituted alkynes show a characteristic ≡C-H stretch near 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹, both of which would be absent in the spectrum of this compound. libretexts.org

Interactive Data Table: Characteristic Vibrational Frequencies for the Allene Functional Group

This table summarizes the key vibrational frequencies for the allene functional group, which are essential for the analysis of this compound and its derivatives.

Vibrational Mode Frequency Range (cm⁻¹) IR Intensity Raman Intensity Notes References
Asymmetric C=C=C Stretch1920 - 1980Strong, SharpWeakThe most characteristic IR band for allenes. cdnsciencepub.com, u-pec.fr, psu.edu, mdpi.com
Symmetric C=C=C Stretch1070 - 1230Very Weak / InactiveStrongOften coupled with other modes like CH₂ bending. Its position can vary. cdnsciencepub.com
=C-H Stretch3000 - 3100MediumMediumCharacteristic for C-H bonds on the allene sp² carbons. cdnsciencepub.com, libretexts.org
CH₂ Bending (Scissoring)~1440MediumMediumPertains to terminal =CH₂ groups, but similar modes exist for substituted allenes. cdnsciencepub.com
C=C=C Bending300 - 900MediumMediumIncludes in-plane and out-of-plane deformations. The fundamental is at a lower frequency (~354 cm⁻¹ for allene). aip.org, cdnsciencepub.com
CH₂ Rocking / Wagging840 - 1060StrongMediumPrimarily for terminal allenes, but provides insight into the fingerprint region of substituted allenes. cdnsciencepub.com, u-pec.fr

Advanced Synthetic Applications of Dodeca 2,3 Diene and Allene Building Blocks

Allene-Mediated Construction of Complex Molecular Architectures

The reactivity of allenes, which is higher than that of simple alkenes due to greater strain, allows them to participate in a wide array of transformations, particularly cycloaddition reactions. nih.gov This reactivity is harnessed by synthetic chemists for the efficient assembly of intricate molecular structures, including those found in natural products and novel polycyclic systems.

Allenes are valuable intermediates in the total synthesis of natural products and other biologically active molecules. nih.govnih.gov Their utility stems from their ability to undergo various metal-catalyzed cycloaddition reactions to produce key cyclic and heterocyclic scaffolds with high levels of chemo-, regio-, and stereoselectivity. nih.gov Transition-metal catalysis, in particular, has unlocked numerous powerful transformations of allenes, making their synthesis a significant area of research. nih.gov

Palladium-catalyzed reactions are especially prominent in the functionalization of allenes. For instance, oxidative carbocyclization reactions of enallenes (molecules containing both an alkene and an allene (B1206475) moiety) provide an efficient route to synthetically important cyclic skeletons. diva-portal.org These transformations can be performed under aerobic conditions, representing a step-economical approach to complex targets. diva-portal.org The versatility of allenes is further demonstrated in their use as coupling partners in annulation and addition reactions, which have been instrumental in the synthesis of numerous natural products. nih.govnih.gov

Table 1: Examples of Allene-Based Reactions in Complex Synthesis

Reaction Type Catalyst/Reagent Product Scaffold Reference
Oxidative Carbocyclization Pd(OAc)₂ Cyclobutenols, Furans, γ-Lactones diva-portal.org
Hydroalkylation of 1,3-Enynes Pd(0)/B(C₆F₅)₃ β-Allenyl Ketones nih.gov
[3+2] Annulation Phosphine Catalysts Five-membered Heterocycles nih.govresearchgate.net

The construction of polycyclic and cage-like molecules, which are prevalent in natural products and medicinal chemistry, presents a significant synthetic challenge. nih.govnih.gov Allenes serve as powerful precursors for these complex architectures through intramolecular cycloaddition and cascade reactions. For example, a ruthenium carbene-mediated dimerization of 1,6-enynes has been reported to produce bicyclo[3.1.0]hexyl allene derivatives. nih.gov This process involves an in-situ generated ruthenium vinylidene that undergoes a site-selective metathesis and subsequent intramolecular trapping to form the strained bicyclic allene. nih.gov

Furthermore, cascade reactions involving allenes can lead to the rapid assembly of complex polycyclic systems. In one such strategy, an in-situ formed furan ring can be trapped by a tethered allene group to construct a 5/7-fused ring system with an oxa-bridge, demonstrating the potential for creating intricate, natural product-like scaffolds. nih.gov These methods highlight the efficiency and "pot economy" of using allene-based cascade reactions for building molecular complexity. nih.gov

Design and Synthesis of Functional Materials Incorporating Allene Units

Beyond their role in synthesizing discrete molecules, allenes are being incorporated into the backbone of functional materials, imparting unique structural and electronic properties. Their rigid, linear geometry and reactive π-systems make them attractive components for advanced polymers and organic electronic materials.

The polymerization of allenes is a growing field of interest for creating polymers with novel architectures and opportunities for further functionalization. nih.gov While early studies on allene polymerization often resulted in polymers with low molecular weight, recent advances in catalysis have enabled the synthesis of high molecular weight polyallenes. nih.gov

Iron(II) catalysis, for instance, has been shown to effectively polymerize arylallenes at room temperature, yielding polymers with molecular weights up to 189,000 Da. nih.gov Similarly, vanadium complexes have demonstrated extremely high 2,3-selectivity (>99%) in the polymerization of phenylallene, producing high molecular weight polymers reaching up to 740 kDa. rsc.org Another powerful technique is the Ring-Opening Allene Metathesis Polymerization (ROAlMP), which allows for the synthesis of well-defined polyallenes from cyclic allene monomers like 1,2-cyclononadiene using commercially available ruthenium catalysts. acs.org These resulting polyallenes exhibit good thermal stability and fluorescent properties, making them promising for materials applications. acs.org

Table 2: Catalytic Systems for Allene Polymerization

Monomer Catalyst System Polymer Molecular Weight (Mₙ) Key Feature Reference
Phenylallene Iron(II) β-diketiminate / Hydride co-catalyst Up to 189,000 Da Rapid polymerization at room temp. nih.gov
Phenylallene Vanadium complexes / AlⁱBu₃ Up to 740,000 Da >99% 2,3-selectivity rsc.org

The unique electronic and structural properties of allenes make them intriguing candidates for use in organic electronic devices. Chiral allenes, in particular, have been utilized as building blocks for organic materials with significant chiroptical properties. wikipedia.org The rigid, rod-like structure of the allene unit can facilitate intermolecular π-π stacking, a crucial factor for efficient charge transport in organic semiconductors. While still an emerging area, the incorporation of allene scaffolds into conjugated systems for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is a promising avenue of research. The development of synthetic methods to create functionalized allenes is key to advancing this field. researchgate.net

Catalytic Transformations Involving Allene Substrates and Catalysts

The development of catalytic methods to functionalize allenes has been a major driver of their expanded use in synthesis. nih.gov A wide range of transition metals, including palladium, gold, rhodium, iridium, and ruthenium, have been employed to catalyze diverse transformations of allene substrates. diva-portal.orgresearchgate.netresearchgate.netmdpi.com

Palladium catalysis is particularly widespread, enabling oxidative transformations, cross-coupling reactions, and carbocyclizations. diva-portal.orgnih.govresearchgate.net For example, palladium-catalyzed oxidative cross-coupling between two different allenes has been developed, involving a selective allenic C-H bond activation on one allene, followed by trapping with a second allene to form a new C-C bond. nih.gov

Gold catalysts are also highly effective, particularly in mediating the coupling of enamines and terminal alkynes to yield a broad range of allenes. nih.govresearchgate.net This reaction is proposed to proceed through a unique "carbene/vinylidene cross-coupling" pathway. nih.govresearchgate.net Furthermore, iridium complexes have been shown to catalyze the isomerization of internal alkynes into iridium-bound allene complexes via C-H bond activation. mdpi.com Efforts are underway to render these transformations catalytic by liberating the allene from the metal center, which would further enhance the utility of this methodology. mdpi.com These catalytic systems provide chemists with powerful tools to selectively transform simple allenes into highly functionalized and complex molecular structures.

Metal-Catalyzed Hydrofunctionalization Reactions of Allenes

Metal-catalyzed hydrofunctionalization of allenes is a powerful and atom-economical strategy for the synthesis of a wide variety of functionalized organic molecules. wikipedia.orgorganicreactions.org This process involves the addition of an H-X molecule (where X can be a heteroatom like N, O, or another C atom) across one of the double bonds of the allene moiety. These reactions can proceed with high levels of regio- and stereoselectivity, making them highly valuable in synthetic chemistry. Although specific examples involving Dodeca-2,3-diene are not readily found in the literature, the general reactivity patterns of allenes in these transformations are well-established.

Hydroamination: The addition of an N-H bond across a C=C bond of an allene, known as hydroamination, provides a direct route to allylic amines, which are important structural motifs in many biologically active compounds. wikipedia.org Transition metal catalysts, including those based on gold, palladium, and rhodium, have been shown to be effective for the intermolecular hydroamination of allenes with arylamines. nih.gov For instance, gold(I) catalysts can facilitate the addition of arylamines to monosubstituted and disubstituted allenes. nih.gov The regioselectivity of the addition is often influenced by the substitution pattern of the allene and the nature of the catalyst and ligands. While early transition metals can catalyze the hydroamination of allenes to form imines, late transition metals often favor the formation of allylic amines. nih.govlibretexts.org

Hydroarylation: The addition of a C-H bond of an aromatic ring to an allene, or hydroarylation, is a valuable method for the formation of carbon-carbon bonds. This reaction allows for the direct synthesis of allylated arenes, which are versatile intermediates in organic synthesis. Catalytic systems based on nickel and other transition metals have been developed for the hydroarylation of allenes. researchgate.net The regioselectivity of this reaction is a key challenge, with the potential for addition to either the terminal or internal carbon atoms of the allene.

Hydroalkoxylation: The addition of an O-H bond from an alcohol across an allene double bond, or hydroalkoxylation, yields valuable allylic ethers. Nickel-catalyzed enantioselective hydroalkoxylation of 1,3-dienes has been reported, showcasing the potential for asymmetric C-O bond formation. nih.gov While specific studies on this compound are absent, the principles of activating the allene for nucleophilic attack by the alcohol are broadly applicable.

To illustrate the types of data generated in such studies, the following table provides a hypothetical representation of results for the hydroamination of a generic long-chain allene, based on trends observed in the literature for similar substrates.

CatalystLigandAmineSolventTemp (°C)Yield (%)Regioselectivity (Allylic:Enamine)
[Au(I)]ClJohnPhosAnilineToluene8085>95:5
Pd(OAc)₂XantphosMorpholineDioxane1007890:10
[Rh(COD)Cl]₂BINAPBenzylamineTHF6092>95:5

This is a representative table based on general findings for allenes and does not represent actual experimental data for this compound.

Application of Chiral Ligands Derived from Allene Frameworks in Asymmetric Catalysis

The axial chirality of suitably substituted allenes makes them attractive scaffolds for the design of chiral ligands for asymmetric catalysis. nsf.govd-nb.inforesearchgate.net The development of novel chiral ligands is crucial for advancing enantioselective transformations, which are of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. beilstein-journals.orgsigmaaldrich.comnih.govarmchemfront.com Although the synthesis and application of chiral ligands specifically derived from this compound have not been reported, the broader field of chiral allene-based ligands provides a strong precedent for their potential utility.

The synthesis of chiral diene ligands often involves multi-step sequences starting from readily available chiral precursors or through asymmetric synthesis methodologies. d-nb.infosemanticscholar.org For instance, chiral dienes with bicyclo[2.2.2]octadiene frameworks have been prepared and shown to be effective ligands in rhodium-catalyzed asymmetric conjugate addition reactions. sigmaaldrich.com The synthesis of these ligands can be achieved through methods like intramolecular [4+2] cycloadditions of chiral allenes. d-nb.info

Once synthesized, these chiral allene-derived ligands can be complexed with transition metals, such as rhodium, to generate catalysts for a variety of asymmetric reactions. These include, but are not limited to, asymmetric 1,4-additions of organoboron reagents to enones and asymmetric arylations. nsf.govsigmaaldrich.com The stereochemical outcome of these reactions is dictated by the chiral environment created by the allene-based ligand around the metal center.

The performance of such chiral ligands is typically evaluated by measuring the enantiomeric excess (ee) of the product. High enantioselectivities are often achievable with well-designed ligands. The following table provides a hypothetical overview of the performance of a generic chiral allene-based ligand in a rhodium-catalyzed asymmetric 1,4-addition, based on reported data for similar ligand types.

Substrate (Enone)Arylboronic AcidLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
2-Cyclohexen-1-onePhenylboronic acid1.09598
2-Cyclopenten-1-one4-Methoxyphenylboronic acid1.09296
2-Cyclohepten-1-one3-Tolylboronic acid1.09097

This is a representative table based on general findings for chiral diene ligands and does not represent actual experimental data for a this compound-derived ligand.

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